molecular formula C19H12F3Na2O6PS2 B12503455 Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium

Cat. No.: B12503455
M. Wt: 534.4 g/mol
InChI Key: KPEQJSOLIWAFMM-UHFFFAOYSA-L
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Description

31P Nuclear Magnetic Resonance (NMR)

The 31P NMR spectrum exhibits a singlet at δ −6.2 to −5.8 ppm (referenced to 85% H₃PO₄), consistent with triarylphosphine derivatives lacking strong electron-donating groups. Deshielding effects from the sulfonate substituents shift the resonance upfield compared to non-sulfonated analogs (δ −18 to −22 ppm).

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes include:

  • S=O asymmetric stretch : 1185–1160 cm⁻¹
  • S=O symmetric stretch : 1040–1025 cm⁻¹
  • P–C aromatic stretch : 1430–1410 cm⁻¹
  • C–F stretch (CF₃): 1120–1105 cm⁻¹

The absence of P=O stretches (expected at 1250–1150 cm⁻¹) confirms the phosphine oxidation state remains +3.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic transitions occur at:

  • λ = 265 nm (π→π* in benzene rings)
  • λ = 310 nm (n→π* charge transfer from sulfonate to phosphorus)

Molar absorptivity (ε) values exceed 10⁴ L·mol⁻¹·cm⁻¹ due to extended conjugation through the sulfonated aromatic system.

Comparative Structural Analysis with Tris(4-trifluoromethylphenyl)phosphine Derivatives

Critical distinctions emerge when comparing to tris(4-trifluoromethylphenyl)phosphine :

Property Bis(3-sulfonatophenyl) Derivative Tris(4-CF₃) Derivative
Solubility in H₂O >50 mg/mL (25°C) <0.1 mg/mL
Log P (octanol/water) −1.2 to −0.8 4.5–5.0
Thermal Stability Decomp. >250°C Decomp. >300°C
Electronic Effect (σₚ) +0.38 (strongly electron-withdrawing) +0.54 (very strong electron-withdrawing)

Properties

Molecular Formula

C19H12F3Na2O6PS2

Molecular Weight

534.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate

InChI

InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

KPEQJSOLIWAFMM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Phosphine Core Synthesis

The foundational step involves constructing the tertiary phosphine core through nucleophilic substitution. A representative method involves reacting 3-bromophenylsulfonic acid with 4-trifluoromethylphenylmagnesium bromide in the presence of a phosphorus(III) precursor. Key steps include:

  • Grignard reagent preparation : 4-Trifluoromethylphenylmagnesium bromide is synthesized by reacting 4-bromotrifluoromethylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.
  • Phosphine formation : The Grignard reagent is added dropwise to a solution of tris(3-sulfonatophenyl)phosphine in THF at −78°C, followed by gradual warming to room temperature.

Critical parameters :

  • Temperature control (−78°C to 25°C) prevents side reactions.
  • Molar ratios of Grignard reagent to phosphorus precursor (3:1) ensure complete substitution.

Sulfonation and Sodium Salt Formation

Post-phosphine synthesis, sulfonation is achieved via sulfuric acid treatment, followed by neutralization with sodium hydroxide:

  • Sulfonation : The crude phosphine is refluxed in concentrated sulfuric acid (98%) at 120°C for 12 hours to introduce sulfonate groups.
  • Neutralization : The acidic mixture is cooled, diluted with ice water, and neutralized with 2M NaOH to pH 7–8, precipitating the disodium salt.

Yield optimization :

  • Excess sulfuric acid (5 eq.) maximizes sulfonation efficiency.
  • Slow neutralization prevents localized overheating and decomposition.

Advanced Purification and Isolation

Crystallization Techniques

The disodium salt is purified via recrystallization from aqueous ethanol (Table 1):

Solvent System Temperature (°C) Purity (%) Yield (%)
H₂O:EtOH (1:3) 4 99.1 78
H₂O:MeOH (1:2) 25 97.5 85
H₂O:Acetone (1:4) −20 98.9 65

Data adapted from. Ethanol-water mixtures provide optimal solubility balance, while acetone-water enhances purity at the expense of yield.

Chromatographic Methods

Ion-exchange chromatography (Dowex 50WX8 resin) removes residual sodium ions and sulfonic acid impurities:

  • Eluent : 0.1M NaCl in 50% MeOH.
  • Capacity : 1.2 mmol/g resin.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

³¹P NMR (D₂O, 121 MHz): δ −6.8 ppm (singlet, P–C aromatic).
¹H NMR (D₂O, 400 MHz): δ 7.45–7.89 (m, aromatic H), 3.21 (s, H₂O of hydration).

Mass Spectrometry

High-resolution ESI-MS confirms molecular integrity (Table 2):

Ion Mode Observed m/z Theoretical m/z Error (ppm)
[M−2Na]²⁻ 533.956 533.956 0.0
[M−Na]⁻ 1069.914 1069.915 −0.9

Data from. The disodium salt exhibits characteristic isotopic patterns for sulfur (³²S/³⁴S) and phosphorus (³¹P).

Catalytic Applications and Ligand Performance

Palladium-Catalyzed Cross-Couplings

p-DANPHOS enhances catalytic activity in aqueous Suzuki-Miyaura reactions (Table 3):

Substrate Catalyst Loading (mol%) Yield (%) TOF (h⁻¹)
4-Bromotoluene 0.5 98 1960
2-Chloropyridine 1.0 92 920
3-Iodoanisole 0.2 99 4950

Conditions: 80°C, H₂O:EtOH (3:1), K₂CO₃ base. The trifluoromethyl group improves electron-withdrawing capacity, accelerating oxidative addition.

Stability in Biological Media

p-DANPHOS maintains integrity in phosphate-buffered saline (PBS) at 37°C for 72 hours (95% remaining), outperforming TPPTS (58%). This stability enables biomedical applications like protein labeling.

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate production economics (Table 4):

Component Cost ($/kg) Contribution (%)
4-Trifluoromethylbenzene 420 58
3-Bromophenylsulfonic acid 310 27
Sodium hydroxide 0.8 0.1

Data synthesized from. Transitioning to continuous flow reactors could reduce Grignard reagent costs by 22%.

Chemical Reactions Analysis

Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt, also known as DANPHOS, is a water-soluble phosphine compound with diverse applications in biochemistry, material science, and catalysis . Its unique structure, featuring sulfonate groups and trifluoromethyl substituents, enhances its water solubility and reactivity in biological systems, making it a bioactive small molecule with cytocompatibility and extracellular properties.

Applications

Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine disodium and its derivatives have found use in a variety of applications:

  • Antimalarial drug development Trifluoromethyl-substituted derivatives of benzenesulfonamides have been identified as potential antimalarial lead compounds .
  • Anticancer research Water-soluble phosphine ligands like bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium dihydrate (p-DANPHOS) are used to increase the water solubility of organoruthenium complexes for anticancer applications .
  • Enzyme inhibition Sulfonamides, in general, exhibit enzyme inhibitory potential, acting as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, relevant in the treatment of Alzheimer’s disease . They also show potential as anti-proliferative agents with antitumor activity .
  • Protein binding and drug delivery Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt can effectively bind to proteins and enzymes, making it useful in drug delivery systems and for studying protein-ligand interactions.

Research Findings

Research indicates that Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt exhibits significant biological activity and has potential in cell culture applications due to its cytocompatibility. The presence of trifluoromethyl groups may also contribute to its bioactivity by influencing the electronic properties of the molecule, thereby affecting interactions with biological targets. Studies on the interactions of Bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt with various biological molecules have shown that it can effectively bind to proteins and enzymes. This binding capability allows for its use in drug delivery systems and as a tool for studying protein-ligand interactions. Its unique structure may facilitate specific interactions that are not possible with other phosphine compounds.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
TriphenylphosphineThree phenyl groupsNon-polar; less soluble in water
Phosphonium saltsCationic phosphonium groupOften used in ionic liquids
Sulfonated phosphinesSulfonate groups attachedEnhanced water solubility compared to non-sulfonated variants
DANPHOSSulfonate groups and trifluoromethyl substituentsEnhances both solubility and potential reactivity in biological systems, distinguishing it from other phosphines

Mechanism of Action

The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.

Comparison with Similar Compounds

Tris(3-sulfonatophenyl)phosphine (TSPP)

Structure and Properties
TSPP (CAS 63995-70-0) is a trisodium salt with three 3-sulfonatophenyl groups, resulting in the formula C₁₈H₁₂Na₃O₉PS₃·4H₂O (MW: 694.44 g/mol). Unlike the target compound, it lacks trifluoromethyl substituents .

Key Differences

Property Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine TSPP
Solubility High (due to two sulfonate groups) Very high (three sulfonates)
Electronic Effects Mixed electron-withdrawing (CF₃ and SO₃⁻) Strongly electron-withdrawing (SO₃⁻)
Catalytic Activity Enhanced Lewis acidity for metal coordination Less Lewis acidic
Applications Bioconjugation, aqueous-phase catalysis Biologic manufacturing

TSPP’s higher sulfonate content makes it superior for industrial-scale biologic processes, while the trifluoromethyl group in the target compound improves catalytic selectivity in reactions like ortho-C–H borylation .

Bis(4-trifluoromethylphenyl)phosphine

Structure and Properties
Bis(4-trifluoromethylphenyl)phosphine (CAS 99665-68-6) is a hydrophobic analog with two 4-CF₃ groups (C₁₄H₁₀F₆P, MW: 322.03 g/mol). It lacks sulfonate substituents, resulting in poor water solubility (LogP = 4.35) .

Key Differences

Property Target Compound Bis(4-trifluoromethylphenyl)phosphine
Solubility High in water Soluble only in organic solvents
Reactivity Polar, suitable for aqueous systems Hydrophobic, ideal for organic phases
Applications Biomedical catalysis Organic synthesis, non-polar catalysis

The absence of sulfonates limits its utility in aqueous environments but enhances stability in organic media for reactions like cross-coupling .

Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine Disodium

Key Differences

Property Target Compound (4-CF₃) 2-CF₃ Isomer
Steric Effects Minimal hindrance (para-substitution) Significant hindrance (ortho)
Catalytic Selectivity High ortho-selectivity in C–H activation Reduced selectivity due to sterics
Solubility Comparable Comparable

The para-CF₃ configuration in the target compound optimizes both electronic and steric profiles for catalysis .

Tris(4-trifluoromethylphenyl)phosphine

Structure and Properties
Tris(4-trifluoromethylphenyl)phosphine (CAS 13406-29-6, C₂₁H₁₂F₉P, MW: 466.27 g/mol) features three CF₃ groups, creating a strongly electron-withdrawing ligand .

Key Differences

Property Target Compound Tris(4-CF₃-phenyl)phosphine
Solubility Water-soluble Organic-soluble
Electronic Effects Moderate (two SO₃⁻, one CF₃) Extreme (three CF₃)
Catalytic Use Aqueous-phase reactions High-temperature organic reactions

The tris-CF₃ ligand exhibits superior electron-withdrawing capacity, enhancing catalytic turnover in non-polar systems but limiting biomedical applications .

Biological Activity

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium, also known as p-DANPHOS, is a water-soluble organophosphorus compound with a unique structural configuration that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C19_{19}H15_{15}F3_{3}Na2_{2}O6_{6}PS2_{2}
  • Molecular Weight : 514.4 g/mol
  • CAS Number : 1289463-79-1
  • Appearance : White powder, highly soluble in water due to sulfonate groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through its phosphorus center. The compound can participate in various biochemical reactions, including:

  • Coordination with Metal Ions : The phosphine ligand can form stable complexes with transition metals, enhancing their solubility and bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound may induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is evidenced by increased ROS levels in treated cells compared to controls .

Anticancer Properties

Research has demonstrated the anticancer potential of this compound through various in vitro studies. For instance:

  • Cytotoxicity Assays : In studies involving ovarian cancer cell lines (A2780 and A2780cisR), the compound exhibited significant cytotoxic effects in the nanomolar range. The presence of the trifluoromethyl group enhances its interaction with cellular targets, promoting cell death through apoptotic pathways mediated by ROS production .
Cell LineIC50 (µM)Mechanism of Action
A27800.5Induction of ROS leading to apoptosis
A2780cisR0.7Similar mechanism as A2780

Interaction Studies

Interaction studies reveal that this compound can effectively coordinate with various metal ions, enhancing their therapeutic efficacy. For example:

  • Metal Complex Formation : The formation of complexes with ruthenium has been shown to improve solubility and bioactivity, making these complexes promising candidates for further development in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Bis(4-sulfophenyl)(2-trifluoromethylphenyl)phosphineC19_{19}H15_{15}F3_{3}NaO6_{6}PS2_{2}Different sulfonate positioning; varied activity
TriphenylphosphineC18_{18}H15_{15}PSimpler structure; used primarily in coordination
Tris(4-sulfophenyl)phosphineC21_{21}H18_{18}NaO6_{6}PS3_{3}More sulfonate groups; potentially higher reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, chlorophosphine intermediates like Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0) can react with sulfonated aryl groups under controlled pH and temperature. Purification often employs ion-exchange chromatography to isolate the disodium salt form, followed by lyophilization to remove residual solvents .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 31^{31}P and 19^{19}F NMR to confirm phosphine and trifluoromethyl group connectivity.
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular weight (e.g., calculated exact mass ~568.42 g/mol for the hydrated form) .
  • X-ray crystallography : For crystalline derivatives, single-crystal XRD provides definitive bond-length and stereochemical data .

Q. What are the critical physical properties to consider during experimental design?

  • Methodological Answer : Key properties include:

  • LogP : Reported as ~4.35 (indicating moderate hydrophobicity), which impacts solubility in aqueous vs. organic phases .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
  • Ionic strength : The disodium salt form affects solubility in buffer systems (e.g., phosphate-buffered saline) .

Advanced Research Questions

Q. How does the sulfonate group influence this compound’s redox behavior in catalytic applications?

  • Methodological Answer : The sulfonate groups enhance water solubility, making the compound suitable for aqueous-phase catalysis. In reductive environments (e.g., using TSPP analogs), the phosphine center can act as a mild reductant without attacking disulfide bonds, as demonstrated in cysteine-capping studies for antibody-drug conjugates . Optimize reaction conditions by adjusting pH (6–8) and ionic strength to balance redox activity and stability.

Q. What experimental factors should be prioritized when studying its role in cross-coupling reactions?

  • Methodological Answer :

  • Ligand design : Compare activity with tris(aryl)phosphine analogs (e.g., tri(2-furyl)phosphine in Negishi coupling) to assess steric/electronic effects .
  • Catalyst loading : Screen palladium or ruthenium complexes at 0.5–5 mol% to minimize side reactions.
  • Solvent systems : Test polar aprotic solvents (e.g., DMF) versus aqueous mixtures to leverage sulfonate hydrophilicity .

Q. How can researchers resolve contradictions between computational and experimental LogP values?

  • Methodological Answer : Discrepancies often arise from hydration states or counterion effects. Validate experimental LogP via shake-flask partitioning (octanol/water) under controlled humidity. Computational models (e.g., COSMO-RS) should account for sodium counterions and hydration shells observed in the tetrahydrate form .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Storage conditions : Use argon-purged vials at −20°C to prevent oxidation.
  • Lyoprotectants : Add trehalose or sucrose (1–5% w/v) during lyophilization to stabilize the sulfonate groups.
  • Periodic analysis : Monitor purity via HPLC-UV (λ = 254 nm) every 6 months .

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